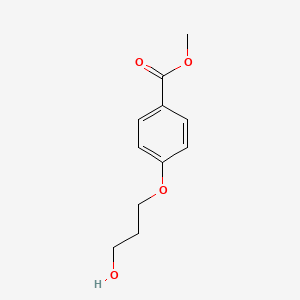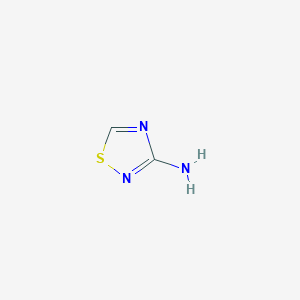
Benzoate de méthyle 4-(3-hydroxypropoxy)
Vue d'ensemble
Description
Methyl 4-(3-hydroxypropoxy)benzoate is an organic compound with the molecular formula C11H14O4. It is a derivative of benzoic acid and is characterized by the presence of a hydroxypropoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
Methyl 4-(3-hydroxypropoxy)benzoate is utilized in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of ester compounds and their interactions with biological systems.
Medicine: It is investigated for its potential use in drug formulations and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Mode of Action
The exact mode of action of Methyl 4-(3-hydroxypropoxy)benzoate is currently unknown due to the lack of specific studies on this compound . It’s plausible that it may interact with its targets in a manner similar to other esters, which typically act by donating or accepting a proton, leading to changes in the conformation or function of the target molecule .
Biochemical Pathways
For instance, benzoate catabolism involves the protocatechuate branch of the beta-ketoadipate pathway
Pharmacokinetics
A related compound, methyl 3,4-dihydroxybenzoate (mdhb), has been shown to exhibit fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . Additionally, MDHB permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs
Result of Action
The specific molecular and cellular effects of Methyl 4-(3-hydroxypropoxy)benzoate’s action are currently unknown due to the lack of specific studies on this compound . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its ability to reach its targets, and its overall effectiveness . Specific information on how these factors influence the action of methyl 4-(3-hydroxypropoxy)benzoate is currently unavailable .
Analyse Biochimique
Biochemical Properties
Methyl 4-(3-hydroxypropoxy)benzoate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The compound can act as a substrate for these enzymes, leading to its hydroxylation and subsequent metabolism . Additionally, Methyl 4-(3-hydroxypropoxy)benzoate has been shown to interact with esterases, which catalyze the hydrolysis of ester bonds, resulting in the formation of benzoic acid derivatives .
Cellular Effects
Methyl 4-(3-hydroxypropoxy)benzoate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can modulate the levels of ROS within cells, thereby affecting oxidative stress responses . Furthermore, Methyl 4-(3-hydroxypropoxy)benzoate has been shown to impact gene expression by altering the transcriptional activity of certain genes involved in cellular metabolism and stress responses . These effects collectively contribute to changes in cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of action of Methyl 4-(3-hydroxypropoxy)benzoate involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can lead to the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, Methyl 4-(3-hydroxypropoxy)benzoate has been found to inhibit the activity of certain esterases, thereby preventing the hydrolysis of ester bonds . Additionally, the compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(3-hydroxypropoxy)benzoate have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that Methyl 4-(3-hydroxypropoxy)benzoate can have sustained effects on cellular function, particularly in terms of modulating oxidative stress responses and gene expression . These effects are consistent over extended periods, indicating the compound’s potential for long-term biochemical applications.
Dosage Effects in Animal Models
The effects of Methyl 4-(3-hydroxypropoxy)benzoate vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects on cellular metabolism and stress responses . At higher doses, Methyl 4-(3-hydroxypropoxy)benzoate can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been identified, with specific dosages required to achieve desired biochemical outcomes without inducing toxicity .
Metabolic Pathways
Methyl 4-(3-hydroxypropoxy)benzoate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its hydroxylation and subsequent conversion to benzoic acid derivatives . The compound also interacts with esterases, leading to the hydrolysis of its ester bonds and the formation of hydroxypropoxybenzoic acid . These metabolic pathways are crucial for the compound’s biotransformation and elimination from the body.
Transport and Distribution
Within cells and tissues, Methyl 4-(3-hydroxypropoxy)benzoate is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, Methyl 4-(3-hydroxypropoxy)benzoate can accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of the compound within tissues is influenced by its physicochemical properties and interactions with cellular components.
Subcellular Localization
Methyl 4-(3-hydroxypropoxy)benzoate exhibits specific subcellular localization patterns that are critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism . Additionally, Methyl 4-(3-hydroxypropoxy)benzoate can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s role in modulating cellular processes and maintaining cellular homeostasis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(3-hydroxypropoxy)benzoate can be synthesized through a reaction involving methyl 4-hydroxybenzoate and 3-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like dimethylformamide at elevated temperatures (around 50°C) for several hours .
Industrial Production Methods
Industrial production methods for Methyl 4-(3-hydroxypropoxy)benzoate often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(3-hydroxypropoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxypropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-oxopropoxy)benzoic acid.
Reduction: Formation of 4-(3-hydroxypropoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-hydroxybenzoate
- Ethyl 4-hydroxybenzoate
- Propyl 4-hydroxybenzoate
Comparison
Methyl 4-(3-hydroxypropoxy)benzoate is unique due to the presence of the hydroxypropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This group enhances its solubility and reactivity, making it more versatile in various applications .
Propriétés
IUPAC Name |
methyl 4-(3-hydroxypropoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKOGZHDDHKQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1320929.png)



![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)




